molecular formula C7H12F2O3 B15315646 Ethyl2,2-difluoro-4-methoxybutanoate

Ethyl2,2-difluoro-4-methoxybutanoate

Cat. No.: B15315646
M. Wt: 182.16 g/mol
InChI Key: DNWYUNQVUXYZPC-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-4-methoxybutanoate is a fluorinated ester with a methoxy substituent at the fourth carbon of the butanoate backbone. This compound is of interest in organic synthesis and pharmaceutical chemistry due to its unique electronic and steric properties conferred by the difluoro and methoxy groups.

Properties

Molecular Formula

C7H12F2O3

Molecular Weight

182.16 g/mol

IUPAC Name

ethyl 2,2-difluoro-4-methoxybutanoate

InChI

InChI=1S/C7H12F2O3/c1-3-12-6(10)7(8,9)4-5-11-2/h3-5H2,1-2H3

InChI Key

DNWYUNQVUXYZPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOC)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-4-methoxybutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2,2-difluoro-4-methoxybutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of ethyl 2,2-difluoro-4-methoxybutanoate may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-4-methoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2,2-difluoro-4-methoxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It finds use in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-4-methoxybutanoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares Ethyl 2,2-difluoro-4-methoxybutanoate with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
Ethyl 2,2-difluoro-4-methoxybutanoate (Target) C₇H₁₂F₂O₃ -CF₂ at C2, -OCH₃ at C4 ~182.1 (calculated) Enhanced electrophilicity at C2; methoxy group increases solubility in polar solvents.
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate C₁₃H₁₄O₅ -OCH₃ at phenyl, -CO at C2 and C4 250.25 Keto-enol tautomerism possible; used in lab research (e.g., intermediates for heterocycles).
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate C₁₃H₁₅FO₄ -F and -OCH₃ at phenyl, -CO at C4 266.26 Fluorine enhances metabolic stability; oxo group enables nucleophilic additions.
Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate C₁₂H₁₁F₃N₂O₃ -CF₃ at C4, hydrazone at C2 288.22 Strong electron-withdrawing CF₃ group; used in coordination chemistry.
Ethyl 4-(4-fluorophenyl)-4-((4-methoxyphenyl)amino)butanoate C₁₉H₂₁FNO₃ -F at phenyl, -OCH₃ at phenyl 330.38 Amino and methoxy groups enable hydrogen bonding; potential biological activity.

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthetic routes for Ethyl 2,2-difluoro-4-methoxybutanoate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential fluorination and esterification. For example:

  • Step 1 : Fluorination of a butenoate precursor using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents under anhydrous conditions at 0–5°C to introduce difluoro groups .
  • Step 2 : Methoxylation via nucleophilic substitution (e.g., using sodium methoxide in methanol) at the 4-position, followed by esterification with ethanol under acid catalysis (e.g., H₂SO₄) .
  • Optimization : Continuous flow reactors improve yield and reduce side reactions by precise temperature control (e.g., 50–70°C) and catalyst recycling (e.g., immobilized bases) .

Q. What purification techniques ensure high purity (>95%) of Ethyl 2,2-difluoro-4-methoxybutanoate?

  • Methodology :

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4) to separate polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation. Purity is confirmed via melting point analysis (expected range: 45–50°C) .

Q. Which analytical methods are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for CF₂) and ¹H NMR (δ 3.8–4.2 ppm for methoxy and ester groups) confirm structural integrity .
  • Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₇H₁₁F₂O₃⁺ requires m/z 193.0684) validates molecular composition .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, increasing DMF content from 10% to 30% may stabilize intermediates .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track fluorination progress and adjust reagent stoichiometry dynamically .

Q. What computational approaches predict the reactivity of Ethyl 2,2-difluoro-4-methoxybutanoate in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Model the electron-withdrawing effect of CF₂ on the ester carbonyl (e.g., B3LYP/6-31G* level). Predict activation energies for SN2 reactions with amines or thiols .
  • MD Simulations : Study solvent effects (e.g., acetonitrile vs. THF) on transition-state stabilization .

Q. What mechanisms explain the compound’s potential biological activity in enzyme inhibition studies?

  • Methodology :

  • Docking Studies : Simulate interactions with serine hydrolases (e.g., acetylcholinesterase). The CF₂ group may occupy hydrophobic pockets, while the methoxy group hydrogen-bonds to catalytic residues .
  • Kinetic Assays : Measure IC₅₀ values under varying pH (7.4–8.5) to assess pH-dependent inhibition .

Applications in Research

Q. How is Ethyl 2,2-difluoro-4-methoxybutanoate utilized as a synthetic intermediate?

  • Methodology :

  • Peptide Mimetics : The ester is hydrolyzed to a carboxylic acid, then coupled with amino acids via EDC/HOBt activation for fluorinated peptidomimetics .
  • Heterocycle Synthesis : React with hydrazines to form pyrazolidinones under microwave irradiation (100°C, 30 min) .

Q. What pharmacological models are suitable for evaluating its bioactivity?

  • Methodology :

  • In Vitro Toxicity : MTT assays on HepG2 cells (24–48 hr exposure) determine cytotoxicity thresholds .
  • In Vivo Neuroactivity : Administer doses (10–50 mg/kg) in rodent models to assess blood-brain barrier penetration via LC-MS/MS plasma analysis .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatiles .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .

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